Steric and Hydrophobic Differentiation from N-Methyl Analog
The target compound's ethyl group and 2-methyl substitution create a significantly larger steric footprint and higher lipophilicity compared to its closest commercial analog, 3-[(chlorosulfonyl)(methyl)amino]-2-methylpropanenitrile (CAS 1250149-70-2). This difference is quantifiable by a molecular weight of 210.68 g/mol (Target) vs. 196.66 g/mol (N-Methyl Analog) and a LogP (octanol-water partition coefficient) of 0.47 (Target) vs. 0.11 (N-Methyl Analog) . These parameters indicate the target compound will exhibit different solubility profiles and membrane permeability in biological systems.
| Evidence Dimension | Molecular Weight and LogP (Lipophilicity) |
|---|---|
| Target Compound Data | MW: 210.68 g/mol; LogP: 0.47 |
| Comparator Or Baseline | 3-[(chlorosulfonyl)(methyl)amino]-2-methylpropanenitrile (CAS 1250149-70-2): MW: 196.66 g/mol; LogP: 0.11 |
| Quantified Difference | MW increase of 14.02 g/mol (7.1%); LogP increase of 0.36 units |
| Conditions | In silico predicted physicochemical properties from vendor and database sources . |
Why This Matters
The increased lipophilicity of the target compound is a critical parameter for medicinal chemists optimizing blood-brain barrier penetration or cellular uptake, directly influencing the biological activity of derived drug candidates.
